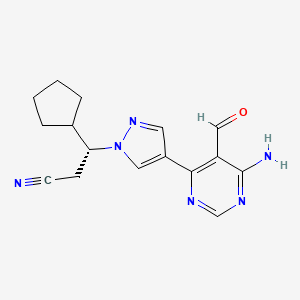

(R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Description

Properties

Molecular Formula |

C16H18N6O |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

(3R)-3-[4-(6-amino-5-formylpyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile |

InChI |

InChI=1S/C16H18N6O/c17-6-5-14(11-3-1-2-4-11)22-8-12(7-21-22)15-13(9-23)16(18)20-10-19-15/h7-11,14H,1-5H2,(H2,18,19,20)/t14-/m1/s1 |

InChI Key |

MHFAFIWXZXNGJT-CQSZACIVSA-N |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C(C(=NC=N3)N)C=O |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C(C(=NC=N3)N)C=O |

Origin of Product |

United States |

Biological Activity

(R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, commonly referred to as a derivative of pyrazole, exhibits significant biological activity, particularly in the context of modulating Janus kinase (JAK) activity. This compound is recognized for its potential therapeutic applications in treating various diseases, including immune-related disorders and cancers.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N6O |

| Molar Mass | 310.36 g/mol |

| CAS Number | 2606144-45-8 |

The primary mechanism of action for (R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile involves the inhibition of JAK enzymes. JAKs are critical in signaling pathways that regulate immune responses and hematopoiesis. The compound's ability to modulate JAK activity suggests a role in treating conditions associated with dysregulated immune responses, such as autoimmune diseases and certain types of cancer .

Anticancer Properties

Research indicates that compounds with similar pyrazole structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell growth in liver (HepG2) and cervical (HeLa) cancer cells, demonstrating potential as anticancer agents . The specific compound may share these properties due to its structural similarities with other known pyrazole derivatives.

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory properties of related pyrazole compounds. These compounds have been shown to reduce microglial activation and astrocyte proliferation in models of neuroinflammation, indicating a potential role in treating neurodegenerative diseases . The modulation of inflammatory pathways could be a crucial aspect of the biological activity of (R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

Case Studies

- JAK Inhibition and Disease Treatment

-

Antiproliferative Activity

- A series of experiments evaluated the antiproliferative effects on various cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity, providing insights into structure-activity relationships (SARs) for future drug development .

Comparison with Similar Compounds

Structural Analogues

Pyrimidine-pyrazole hybrids are prevalent in drug discovery. For example:

- Compound A : A pyrimidine-pyrazole derivative with a methyl group instead of a cyclopentyl moiety. Such substitutions alter steric effects and solubility.

- Compound B : A nitrile-containing pyrimidine analog lacking the formyl group, reducing electrophilicity and hydrogen-bonding capacity.

Key differences in (R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile include:

- Chiral center : The R-configuration may influence target binding selectivity versus racemic mixtures.

Functional Comparisons

Compounds with similar motifs often exhibit kinase inhibitory or antibacterial activity. For instance:

- Kinase Inhibitors: Pyrimidine-based compounds like imatinib target ATP-binding pockets. The formyl and amino groups in the query compound could mimic ATP’s adenine moiety .

- Antibacterial Agents: Pyrazole derivatives in show activity against A. actinomycetemcomitans, but the relevance to the query compound remains speculative .

Analytical Methodologies

Comparative studies typically employ:

- HPLC-ESI-MSn : Used in to profile metabolites, this method could differentiate the query compound from analogs based on retention times and fragmentation patterns .

- X-ray crystallography : Programs like SHELX () resolve stereochemical details, critical for validating the R-configuration and comparing crystal packing with analogues .

3. Limitations of Available Evidence

The provided sources lack direct data on the query compound. Key gaps include:

- Synthetic routes, biological activity, or pharmacokinetic data .

- Experimental tables or spectra for structural or functional benchmarking.

4. Recommendations for Future Research

To enable robust comparisons:

Synthesize and characterize the compound using HPLC-ESI-MSn and X-ray crystallography .

Evaluate bioactivity against kinase targets or microbial strains, referencing methodologies in .

Compare computational models (e.g., docking studies) with analogs to predict binding affinities.

Preparation Methods

Preparation Methods of (R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Key Synthetic Steps and Conditions

Pyrimidine Ring Functionalization

- The starting material is often a 4-chloropyrimidine derivative, which undergoes nucleophilic substitution with amino groups to introduce the 6-amino substituent.

- Formylation at the 5-position of the pyrimidine ring is achieved using controlled formylation reagents such as formylating agents under mild conditions to avoid side reactions.

Pyrazole Coupling

- The 1H-pyrazol-1-yl moiety is introduced via a nucleophilic aromatic substitution reaction at the 4-position of the pyrimidine ring.

- This step may involve the use of palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination or Suzuki-type cross-coupling, depending on the substituents and protecting groups.

- Catalysts such as palladium chloride (PdCl2) with triphenylphosphane ligands are employed to facilitate the coupling under inert atmosphere conditions.

Side Chain Attachment

- The cyclopentylpropanenitrile side chain is introduced by alkylation of the pyrazolyl nitrogen.

- This step may involve the use of chiral precursors or chiral catalysts to ensure the stereoselective formation of the (R)-enantiomer.

- Typical alkylating agents include bromo- or chloro-substituted cyclopentylpropanenitriles.

- The reaction is carried out in polar aprotic solvents such as tetrahydrofuran (THF) or 2-butanone, sometimes in the presence of bases like 2,6-dimethylpyridine to scavenge generated acids.

Purification and Salt Formation

- The crude product is purified by crystallization or chromatographic techniques.

- To improve stability, solubility, and bioavailability, the compound is often converted into pharmaceutically acceptable salts such as maleic acid, sulfuric acid, or phosphoric acid salts.

- Salt formation is achieved by combining the free base with the corresponding acid in suitable solvents, followed by isolation of the crystalline salt form.

Representative Preparation Procedure (Based on Patent WO2016063294A2 and US8722693B2)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Pyrimidine Functionalization | 4-chloropyrimidine derivative, ammonia or amine source, mild heating | Introduction of 6-amino group via nucleophilic substitution |

| 2. Formylation | Formylating agent (e.g., DMF with POCl3), controlled temperature | Selective formylation at 5-position of pyrimidine |

| 3. Pyrazole Coupling | Pyrazole derivative, PdCl2, triphenylphosphane, base (e.g., 2,6-dimethylpyridine), inert atmosphere | Palladium-catalyzed coupling to attach pyrazolyl group |

| 4. Side Chain Alkylation | (R)-3-chloropropanenitrile cyclopentyl derivative, base, solvent (THF or 2-butanone) | Alkylation of pyrazolyl nitrogen to introduce chiral side chain |

| 5. Purification | Crystallization, chromatography | Isolation of pure compound |

| 6. Salt Formation | Maleic acid, sulfuric acid, or phosphoric acid, solvent | Formation of pharmaceutically acceptable salts |

Analytical and Characterization Data

- Molecular Formula: C16H18N6O

- Molecular Weight: 310.36 g/mol

- CAS Number: 2606144-45-8

- Physical Form: Crystalline solid (free base or salt)

- Polymorphs: Various crystalline forms reported, including phosphate salts with distinct polymorphs affecting solubility and stability.

Notes on Stereochemistry and Enantiopurity

- The (R)-configuration is critical for biological activity.

- Enantiomeric purity is ensured by either chiral resolution methods or asymmetric synthesis.

- Chiral HPLC or other stereoselective analytical methods are used to confirm enantiomeric excess.

Summary Table of Preparation Methods

Q & A

Q. Key Data :

| Step | Method | Yield | Purity (HPLC) |

|---|---|---|---|

| Pyrazole cyclization | Diazomethane/triethylamine, −20°C | 65–70% | >95% |

| Final purification | Recrystallization (methanol) | 85% | 99% |

How is stereochemical control achieved at the cyclopentylpropanenitrile moiety?

Advanced

The (R) -configuration is secured via:

- Chiral resolution : Enantiomers are separated using chiral stationary phases (e.g., Chiralpak® AD-H) .

- Asymmetric catalysis : Palladium or rhodium catalysts with chiral ligands (e.g., BINAP) induce stereoselectivity in coupling steps.

Example :

In a related compound, chiral chromatography resolved enantiomers with a Flack parameter of 0.05(8), confirming absolute configuration via X-ray diffraction .

What analytical techniques validate structural integrity and purity?

Q. Basic

- Single-crystal X-ray diffraction : Confirms stereochemistry and molecular packing (e.g., space group P2₁2₁2₁, R = 0.041) .

- NMR spectroscopy :

- HPLC-MS : Purity >98% with ESI+ (m/z calculated for C₁₉H₂₁N₇O: 364.18) .

How can reaction conditions be optimized for the pyrazole-pyrimidine coupling step?

Advanced

Design of Experiments (DoE) is critical:

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (Pd(OAc)₂, 1–5 mol%).

- Statistical modeling : Response surface methodology (RSM) identifies optimal conditions.

Case Study :

A flow-chemistry experiment optimized diazomethane synthesis by adjusting residence time and solvent ratios, improving yield by 25% .

What strategies prevent degradation of the formyl group during synthesis?

Q. Advanced

Q. Data :

| Condition | Formyl Stability (24 hr) |

|---|---|

| Ambient air | 40% degradation |

| N₂, 4Å molecular sieves | <5% degradation |

How does stereochemistry influence biological activity?

Advanced

The (R) -enantiomer may exhibit enhanced binding to target proteins due to:

- Hydrogen bonding : Intramolecular H-bonds between the amino group and pyrimidine N (2.8 Å distance) stabilize bioactive conformations .

- Docking studies : Molecular dynamics simulations predict higher affinity for kinases or GPCRs compared to the (S) -form .

What computational methods predict reactivity in novel reactions?

Q. Advanced

- DFT calculations : B3LYP/6-31G* models nucleophilic attack sites on the nitrile group.

- Transition state analysis : Identifies energy barriers for cyclization steps.

Example :

For a related nitrile, DFT predicted regioselectivity in SNAr reactions, aligning with experimental outcomes (ΔG‡ = 12.3 kcal/mol) .

What are common side reactions, and how are they mitigated?

Q. Basic

Q. Mitigation Data :

| Side Reaction | Solution | Yield Improvement |

|---|---|---|

| Hydrolysis | Anhydrous DMF, 4Å sieves | +30% |

| Dimerization | Excess pyrazole precursor | +20% |

How is purity assessed for intermediates and final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.